molecular formula C18H17ClFN3O3S B4711278 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide

Katalognummer B4711278
Molekulargewicht: 409.9 g/mol
InChI-Schlüssel: WWSKKJPOZKQIRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide, commonly known as CFTR corrector, is a small molecule that has been extensively studied for its therapeutic potential in cystic fibrosis.

Wirkmechanismus

CFTR correctors work by binding to the CFTR protein and helping it to fold correctly. The CFTR protein is a complex molecule that consists of two main domains, the nucleotide-binding domain (NBD) and the regulatory domain (R domain). CFTR correctors bind to the NBD domain and stabilize the protein, allowing it to move to the cell surface and function properly.
Biochemical and Physiological Effects:
CFTR correctors have been shown to improve the function of the CFTR protein in cells derived from patients with cystic fibrosis. This leads to increased chloride transport across cell membranes, which helps to reduce the buildup of mucus in the lungs and other organs. CFTR correctors have also been shown to improve lung function in animal models of cystic fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

CFTR correctors have several advantages for lab experiments, including their small size, high potency, and specificity for the CFTR protein. However, there are also limitations to using CFTR correctors in lab experiments, including their limited solubility and potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the development and application of CFTR correctors. These include the development of more potent and selective CFTR correctors, the identification of biomarkers for patient selection, and the evaluation of CFTR correctors in combination with other therapies. Additionally, CFTR correctors may have potential applications in other diseases that involve protein misfolding, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
CFTR correctors are a promising class of small molecules that have been extensively studied for their therapeutic potential in cystic fibrosis. These compounds work by targeting the underlying cause of cystic fibrosis, which is a mutation in the CFTR protein. CFTR correctors have several advantages for lab experiments, including their specificity and potency, but also have limitations related to their solubility and potential for off-target effects. There are several future directions for the development and application of CFTR correctors, including the development of more potent and selective compounds and the evaluation of their potential in other diseases.

Wissenschaftliche Forschungsanwendungen

CFTR correctors have been extensively studied for their therapeutic potential in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR correctors work by targeting the underlying cause of cystic fibrosis, which is a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR correctors help to restore the function of the CFTR protein, which regulates the transport of ions and water across cell membranes.

Eigenschaften

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3S/c1-2-26-14-6-8-15(9-7-14)27(24,25)22-13-10-21-23(11-13)12-16-17(19)4-3-5-18(16)20/h3-11,22H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSKKJPOZKQIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide
Reactant of Route 2
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide
Reactant of Route 3
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.